![molecular formula C22H22O6 B4078449 methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4078449.png)
methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate
Overview
Description
Methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate, also known as MTP, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of chromenone derivatives and has shown promising results in various studies.
Scientific Research Applications
Methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has shown promising results in the treatment of various diseases such as diabetes, Alzheimer's, and Parkinson's. It has also been found to have a neuroprotective effect and can be used in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is not fully understood. However, it has been suggested that methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has also been found to activate AMPK, a protein that regulates energy metabolism and has a neuroprotective effect.
Biochemical and Physiological Effects:
methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has also been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is its stability and solubility in various solvents, which makes it easy to handle in lab experiments. However, methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is a synthetic compound and may not accurately reflect the effects of natural compounds. Another limitation of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is the lack of long-term studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate. One of the areas of interest is the development of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate as a potential therapeutic agent for the treatment of cancer. Further studies are required to determine the safety and efficacy of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate in humans. The development of novel synthetic analogs of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is also an area of interest for future research.
Conclusion:
Methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate has the potential to be used in the treatment of various diseases such as diabetes, Alzheimer's, and Parkinson's. Further studies are required to determine the safety and efficacy of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate in humans. The development of novel synthetic analogs of methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate is also an area of interest for future research.
properties
IUPAC Name |
methyl 2-[4-oxo-3-(2,3,5-trimethylphenoxy)chromen-7-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12-8-13(2)14(3)18(9-12)28-20-11-26-19-10-16(6-7-17(19)21(20)23)27-15(4)22(24)25-5/h6-11,15H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYUVVWKDARVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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